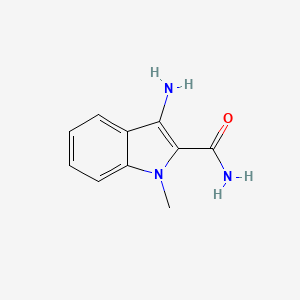
2-Naphthalenecarboxylic acid, 4,6-dimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 4,6-dimethoxy- is an organic compound belonging to the class of naphthalene derivatives It is characterized by a naphthalene ring structure with a carboxylic acid group at the 2-position and methoxy groups at the 4 and 6 positions
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Naphthalenecarboxylic acid, 4,6-dimethoxy- typically begins with naphthalene or its derivatives as the starting material.
Functionalization: The naphthalene ring undergoes functionalization to introduce the carboxylic acid group at the 2-position. This can be achieved through oxidation reactions using strong oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Methoxylation: The introduction of methoxy groups at the 4 and 6 positions is achieved through methylation reactions. Common reagents for this step include dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods: In an industrial setting, the synthesis of 2-Naphthalenecarboxylic acid, 4,6-dimethoxy- is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient conversion.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as naphthoquinones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Substitution reactions at the methoxy groups can lead to the formation of different functional groups, such as halides or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., bromine, chlorine), nitration reagents (e.g., nitric acid, sulfuric acid)
Major Products Formed:
Naphthoquinones (from oxidation)
Alcohols or aldehydes (from reduction)
Halogenated derivatives or nitro derivatives (from substitution)
科学研究应用
2-Naphthalenecarboxylic acid, 4,6-dimethoxy- has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various naphthalene derivatives used in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other chemical intermediates.
作用机制
The mechanism by which 2-Naphthalenecarboxylic acid, 4,6-dimethoxy- exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors involved in microbial growth and metabolism.
相似化合物的比较
2-Naphthalenecarboxylic acid: Similar structure but lacks methoxy groups.
2,6-Naphthalenedicarboxylic acid: Contains two carboxylic acid groups at the 2 and 6 positions.
1-Naphthalenecarboxylic acid: Carboxylic acid group at the 1-position.
Uniqueness: 2-Naphthalenecarboxylic acid, 4,6-dimethoxy- is unique due to the presence of methoxy groups at the 4 and 6 positions, which can influence its chemical reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
4,6-dimethoxynaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-16-10-4-3-8-5-9(13(14)15)6-12(17-2)11(8)7-10/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTPPXIICVBFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(C=C2C=C1)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

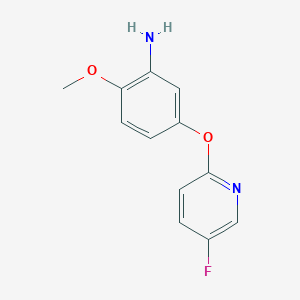
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B15365025.png)
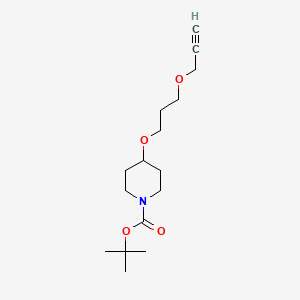
![Methyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B15365027.png)
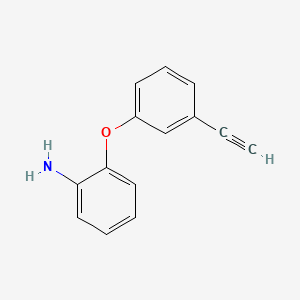
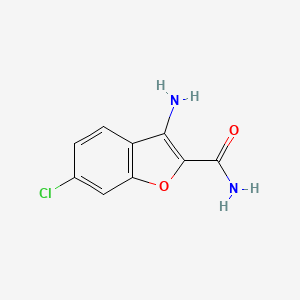
![Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B15365045.png)
![2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B15365046.png)


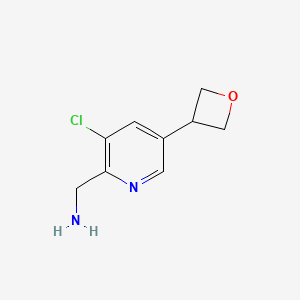
![1-[[2-(6-Bromoquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one](/img/structure/B15365061.png)
